(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chiral bicyclic compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a diazabicycloheptane core, makes it a valuable compound for studying stereochemistry and its applications in asymmetric synthesis.
Scientific Research Applications
(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Medicine: Research into its medicinal applications includes exploring its role as a precursor for drugs with various therapeutic effects.
Mechanism of Action
Mode of Action
It is known that the compound is used in asymmetric organocatalysis . This suggests that it may interact with its targets to catalyze certain chemical reactions in a way that produces a specific enantiomer or stereoisomer.
Biochemical Pathways
Given its use in asymmetric organocatalysis , it may be involved in various biochemical pathways where the production of specific enantiomers or stereoisomers is required.
Result of Action
Given its use in asymmetric organocatalysis , it may influence the production of specific enantiomers or stereoisomers in biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the epimerization-lactamization cascade of functionalized 4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of more efficient catalysts and reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazabicycloheptane core.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide: This compound shares a similar core structure but differs in its functional groups and counterions.
Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride: Another similar compound with a different counterion, which can affect its solubility and reactivity.
Uniqueness
(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and selectivity in catalytic processes. This makes it particularly valuable in asymmetric synthesis, where controlling the stereochemistry of the products is crucial.
Properties
IUPAC Name |
tert-butyl (1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-12-14-9-15(19)11-18(14)10-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIWYWFJAALCQM-GJZGRUSLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CN2CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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